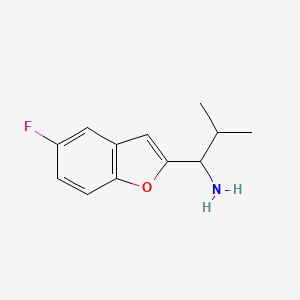![molecular formula C10H16ClNO3 B15303810 methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)
methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,3r,5S)-7-oxo-9-azabicyclo[331]nonane-3-carboxylate hydrochloride is a chemical compound with a complex bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functional group modifications to introduce the ester and hydrochloride functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
Methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl (1R,5S,7s)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
- Methyl (1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Uniqueness
Methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H16ClNO3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
methyl (1R,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7;/h6-8,11H,2-5H2,1H3;1H/t6?,7-,8+; |
InChIキー |
ZFWCHLOBNUFMOU-OPZYXJLOSA-N |
異性体SMILES |
COC(=O)C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl |
正規SMILES |
COC(=O)C1CC2CC(=O)CC(C1)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


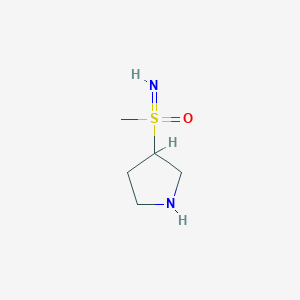
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
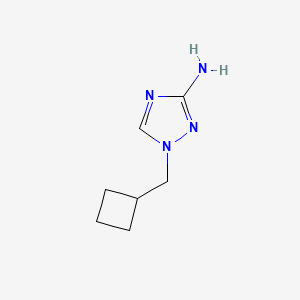
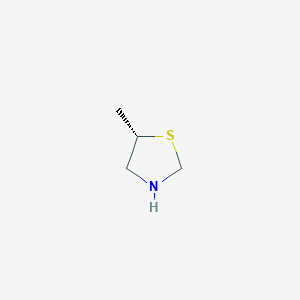
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
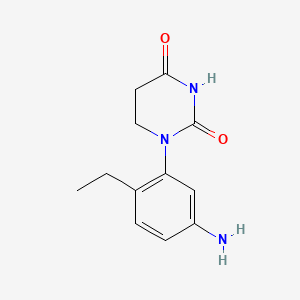
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
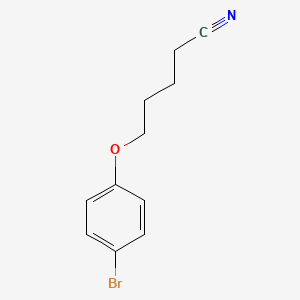
![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
